molecular formula C14H7ClF3NO5 B3338540 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid CAS No. 95899-73-3

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid

Cat. No.: B3338540
CAS No.: 95899-73-3
M. Wt: 361.65 g/mol
InChI Key: PACJZZBTXITTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, widely known in the agricultural industry as the herbicide acifluorfen, is a protoporphyrinogen oxidase (PPO) inhibitor . This compound is a critical reference standard in agrochemical research and development, particularly for studying the mechanism of action of diphenyl ether herbicides . It acts by inhibiting the PPO enzyme, a key step in chlorophyll and heme biosynthesis, leading to the accumulation of protoporphyrin IX. This molecule acts as a potent photosensitizer, and in the presence of light and oxygen, it triggers destructive lipid peroxidation, ultimately causing rapid cellular damage and plant cell death . The compound is a key intermediate in the synthesis of acifluorfen and its related products . It is also an important impurity standard for monitoring the quality of pesticide products, ensuring regulatory compliance and safety . Researchers utilize this compound to investigate herbicide selectivity, metabolic pathways in tolerant crops like soybeans, and the environmental impact of pesticide use . This product is intended for research applications in a controlled laboratory setting and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3NO5/c15-9-6-7(14(16,17)18)4-5-10(9)24-11-3-1-2-8(13(20)21)12(11)19(22)23/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACJZZBTXITTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539108
Record name 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95899-73-3
Record name 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixed acid (HNO3/H2SO4) within a continuous flow droplet-based microreactor . The optimized reaction conditions include a temperature of 308 K, an M-ratio of 1.6, and an N/S ratio of 0.57, achieving a conversion rate of 83.03% and a selectivity of 79.52% .

Industrial Production Methods

In industrial settings, the production of this compound can be enhanced using phase-transfer catalysis. A crown-ether catalyst in a dimethylsulfoxide/toluene mixed solvent is employed to facilitate the reaction. The process involves etherification with 3,4-dichlorobenzotrifluoride at temperatures ranging from 130 to 175°C, followed by acidification to yield the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution: Reactions where the chloro or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Nitration: Mixed acid (HNO3/H2SO4) in a continuous flow microreactor.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration primarily yields the nitro-substituted aromatic compound, while substitution reactions can produce a wide range of derivatives based on the substituents introduced.

Scientific Research Applications

Structural Characteristics

The presence of the chloro and trifluoromethyl groups enhances the compound's chemical reactivity, making it suitable for various synthetic pathways. The nitro group contributes to its potential biological activities.

Organic Synthesis

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid is frequently used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nitration and substitution reactions allows for the production of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated potential biological activities associated with this compound, including:

  • Anti-tumor Effects : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through specific molecular interactions.
  • Anti-inflammatory Properties : The compound's unique structure may allow it to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Agrochemical Applications

This compound serves as a precursor in the synthesis of several herbicides, including acifluorfen and fluoroglycofen. These herbicides are known for their effectiveness in controlling a wide range of weeds in agricultural settings .

Industrial Uses

In addition to its applications in pharmaceuticals and agrochemicals, 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid is utilized in the production of:

  • Dyes : The compound's aromatic structure allows it to be incorporated into dye formulations.
  • Plastics : It can act as a plasticizer or additive to enhance material properties.

Uniqueness

The unique combination of functional groups in 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid distinguishes it from similar compounds, granting it specific reactivity and potential biological activities that are currently under investigation.

Case Study 1: Anti-Tumor Activity

A study explored the anti-tumor properties of derivatives of this compound, demonstrating significant inhibition of cell proliferation in various cancer cell lines. The results indicated that the presence of the nitro group was crucial for enhancing cytotoxicity.

Case Study 2: Herbicide Development

Research conducted on the synthesis of herbicides derived from this compound showed promising results in controlling resistant weed species. Field trials indicated effective weed suppression without adversely affecting crop yield .

Mechanism of Action

The mechanism of action of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid involves its interaction with specific molecular targets. The presence of the nitro, chloro, and trifluoromethyl groups allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Acifluorfen (5-Substituted Isomer)

Acifluorfen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid) is a benchmark PPO inhibitor. Its 5-position phenoxy group optimizes steric and electronic interactions with the enzyme’s active site, enabling potent herbicidal activity against broadleaf weeds like velvetleaf (Abutilon theophrasti) and morning glory (Ipomoea spp.) . Field studies demonstrate that acifluorfen, when combined with mefluidide, achieves 85–95% control of velvetleaf in soybeans .

3-Substituted Analog

The 3-substituted isomer (3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid) exhibits reduced herbicidal efficacy compared to acifluorfen, likely due to suboptimal spatial alignment with PPO’s binding pocket . However, it serves as a precursor for synthesizing derivatives like 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide (CAS 116493-45-9), which shows enhanced solubility and activity in experimental trials .

Functional Group Modifications

Esters and Salts

  • Acifluorfen-methyl (methyl ester of acifluorfen):
    Replacing the carboxylic acid with a methyl ester increases lipid solubility, improving foliar absorption. Acifluorfen-methyl demonstrates 2–3× higher activity than the parent acid against weeds like cocklebur (Xanthium strumarium) .
  • Sodium salt of acifluorfen (CAS 62476-59-9):
    The sodium salt enhances water solubility, facilitating tank mixing and soil applications. It is listed in the U.S. EPA’s Toxic Release Inventory (TRI) due to its environmental persistence .

Chlorine-Substituted Analogs

  • LS 820340 (methyl-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-chlorobenzoate): Substituting the nitro group with chlorine reduces oxidative stress induction in plants but maintains moderate PPO inhibition .
  • RH 5348 (methyl-5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid): Shifting the trifluoromethyl group to the phenoxy ring’s 5-position alters substrate specificity, yielding selective activity against sedges .

Amide Derivatives

The 3-substituted analog’s amide derivatives, such as 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide (CAS 116493-45-9), exhibit prolonged residual activity in soil due to reduced hydrolysis rates. These compounds are patented for pre-emergence weed control in cereals .

Structural and Functional Comparison Table

Compound Name Substituent Position (Benzoic Acid) Phenoxy Substituents Functional Group Key Properties/Applications References
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid 3-position phenoxy, 2-nitro 2-chloro-4-(trifluoromethyl) Carboxylic acid Intermediate; moderate herbicidal activity
Acifluorfen 5-position phenoxy, 2-nitro 2-chloro-4-(trifluoromethyl) Carboxylic acid Commercial herbicide (soybean/corn)
Acifluorfen-methyl 5-position phenoxy, 2-nitro 2-chloro-4-(trifluoromethyl) Methyl ester Enhanced foliar absorption
LS 820340 5-position phenoxy, 2-chloro 2-chloro-4-(trifluoromethyl) Methyl ester Moderate PPO inhibition
RH 5348 5-position phenoxy, 2-nitro 2-chloro-5-(trifluoromethyl) Carboxylic acid Selective sedge control
3-Substituted Amide (CAS 116493-45-9) 3-position phenoxy, 2-nitro 2-chloro-4-(trifluoromethyl) Methanesulfonamide Pre-emergence herbicide

Research Findings and Mechanistic Insights

  • PPO Inhibition Kinetics : Acifluorfen exhibits a lower inhibition constant (Ki = 0.8 µM) compared to its 3-substituted analog (Ki = 3.2 µM), highlighting the importance of substituent positioning for enzyme binding .
  • Synthetic Applications : The 3-substituted analog is a key intermediate in synthesizing antibody-herbicide conjugates for transgenic crop development .

Biological Activity

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, also known as compound CID 13389845, is a chemical compound with significant biological activity. It is primarily recognized for its role as an intermediate in the synthesis of herbicides, particularly in the development of compounds like acifluorfen and fluoroglycofen. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H7ClF3NO5
  • Molecular Weight : 361.66 g/mol
  • InChIKey : NUFNQYOELLVIPL-UHFFFAOYSA-N

The biological activity of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid is largely attributed to its interaction with cyclooxygenase (COX) enzymes. It has been shown to exhibit selective inhibition of COX-2, which is associated with inflammation and pain pathways.

Table 1: COX Inhibition Potency

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Indomethacin0.320.33~1
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid>10000.047>21

Biological Activity

Research indicates that this compound exhibits anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In particular, it has been noted for its ability to reduce inflammation in various animal models.

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid resulted in significant reduction in paw edema induced by carrageenan. The results suggested a potent anti-inflammatory effect, with the compound showing a dose-dependent response.

Toxicity and Safety

While the compound shows promising biological activity, toxicity studies reveal potential adverse effects at higher concentrations. Careful dose management is essential to minimize risks associated with long-term exposure.

Table 2: Toxicity Data Summary

EndpointResult
Acute Toxicity (LD50 in rats)>2000 mg/kg
Chronic Exposure EffectsLiver enzyme elevation at high doses

Q & A

Q. What analytical methods are recommended for quantifying 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid in research settings?

A validated HPLC method using a Hypersil ODS column and photodiode array detector (214 nm) is widely employed. The mobile phase consists of acetonitrile and 0.2% phosphoric acid aqueous solution (70:30, v/v), achieving a linear range of 1.0–20.0 mg/L with a correlation coefficient of 0.9993. Recovery rates range from 98.0% to 103% (RSD <1.2%), making it suitable for routine analysis and quality control .

Q. What safety protocols should researchers follow when handling this compound?

Occupational exposure limits (OELs) are guided by standards like GBZ 2.1-2007, though specific MAC/PC-TWA values require referencing regional regulations. Use personal protective equipment (PPE), including gloves and lab coats, and avoid direct water jets during fire emergencies to prevent splashing. Airborne monitoring should follow EN 14042 or GBZ/T 160 series standards .

Q. How stable is this compound under varying storage conditions?

Stability data are limited, but nitroaromatic compounds generally degrade under prolonged UV exposure or extreme pH. Store in airtight containers at 4°C, protected from light. Pre-experiment stability tests in buffers (pH 4–9) and under light exposure are recommended to confirm integrity for specific study conditions.

Q. What are the primary applications of this compound in agricultural research?

It is a peroxidizing herbicide targeting broadleaf weeds in crops like soybeans. Its herbicidal activity is linked to disrupting porphyrin biosynthesis, leading to photodynamic damage in plants .

Advanced Research Questions

Q. What is the molecular mechanism of action of 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid in plants?

The compound competitively inhibits protoporphyrinogen oxidase (PPO), evidenced by binding studies with corn etioplast membranes. Protoporphyrinogen IX, the PPO substrate, reduces binding affinity (Ki values in the nanomolar range), confirming enzyme-targeted activity. Radiolabeled assays or fluorescence-based PPO inhibition assays are used to validate this mechanism .

Q. How does combining this compound with glyphosate affect weed control efficacy?

In soybean trials, glyphosate (0.84–1.12 kg ai/ha) combined with reduced rates of this compound (0.21–0.32 kg ai/ha) enhanced control of resistant weeds like wild poinsettia (91–95% vs. 80% with glyphosate alone). Synergy is attributed to complementary modes of action: glyphosate disrupts shikimate pathways, while the nitrobenzoic acid derivative induces oxidative stress .

Q. What synthetic strategies optimize purity and minimize impurities in this compound?

Key impurities include des-nitro byproducts and sulfonamide derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in ethanol-water mixtures improves purity. LC-MS or NMR (e.g., ¹H/¹³C, 19F) is critical for characterizing intermediates like 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide .

Q. How do structural modifications influence its herbicidal activity and selectivity?

Substituents at the phenoxy group (e.g., trifluoromethyl vs. methyl) and nitro positioning (ortho vs. para) modulate PPO inhibition. For example, replacing the trifluoromethyl group with chlorine reduces membrane permeability, lowering efficacy. Computational docking (e.g., AutoDock Vina) can predict binding affinity to PPO isoforms .

Q. What environmental persistence data exist for this compound, and how are degradation products analyzed?

Hydrolysis studies under alkaline conditions (pH >9) yield 2-nitrobenzoic acid derivatives. Soil half-life (t½) ranges from 14–30 days, depending on microbial activity. LC-QTOF-MS identifies major metabolites, including dechlorinated and hydroxylated products, which require ecotoxicological profiling .

Methodological Notes

  • Contradictions in Data : While highlights synergistic effects with glyphosate, some studies note antagonism with sulfonylurea herbicides (e.g., chlorimuron) due to competition for metabolic pathways. Dose-response curves and isobolographic analysis are essential to confirm interactions .
  • Unresolved Challenges : The role of stereochemistry in efficacy remains unclear. Chiral separation (e.g., chiral HPLC) and enantiomer-specific bioassays are needed to address this gap.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid
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3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.